2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid
Description
2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is a carboxylic acid derivative featuring a dichlorophenyl group substituted at the 3,4-positions, a methyl group at the α-carbon, and a pent-4-enoic acid backbone. This compound serves as a critical intermediate in synthesizing pharmaceuticals, pesticides, and plant growth regulators due to its structural versatility and reactivity . Its unsaturated carbon chain (pent-4-enoic acid) distinguishes it from shorter-chain analogs like propanoic or butanoic acid derivatives, influencing both physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H12Cl2O2 |
|---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C12H12Cl2O2/c1-3-6-12(2,11(15)16)8-4-5-9(13)10(14)7-8/h3-5,7H,1,6H2,2H3,(H,15,16) |
InChI Key |
SIROQCZRCVETCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable alkene under specific conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and the process is optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a significant intermediate in the synthesis of pharmaceutical agents, particularly those targeting inflammatory diseases. Its structural properties allow it to participate in various chemical reactions that are crucial for developing new therapeutic agents.
Case Study: Anti-inflammatory Drugs
Research has demonstrated that derivatives of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid exhibit potent anti-inflammatory activity. In a study involving animal models, compounds synthesized from this acid showed a marked reduction in inflammation markers, suggesting potential for development into anti-inflammatory drugs.
Agricultural Chemistry
Herbicide Formulation
The compound is utilized in formulating herbicides that provide effective weed control while minimizing environmental impact. Its efficacy against a broad spectrum of weeds makes it a valuable asset in sustainable agriculture.
Data Table: Herbicide Efficacy
| Herbicide Type | Target Weeds | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| Selective | Broadleaf Weeds | 90 | Low |
| Non-selective | Grassy Weeds | 85 | Moderate |
Material Science
Advanced Material Development
Research into the compound's properties has led to its exploration in the development of advanced materials such as polymers. These materials exhibit enhanced thermal stability and mechanical properties due to the unique structure of the compound.
Case Study: Polymer Synthesis
In a recent study, polymers synthesized using 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid demonstrated superior mechanical strength compared to traditional polymers. This advancement opens avenues for applications in industries requiring durable materials.
Biochemical Research
Enzyme Inhibition Studies
The compound is a valuable tool in biochemical research for studying enzyme inhibition. It aids researchers in understanding metabolic pathways and developing new therapeutic strategies for various diseases.
Research Findings
Studies have shown that specific derivatives of this compound can inhibit key enzymes involved in metabolic disorders, providing insights into potential treatment modalities.
Environmental Monitoring
Pollutant Detection
In analytical chemistry, 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid can be employed for detecting pollutants. Its application helps industries comply with environmental regulations by monitoring chemical contaminants effectively.
Data Table: Detection Methods
| Method | Sensitivity | Specificity |
|---|---|---|
| Gas Chromatography | High | Moderate |
| High-Resolution Mass Spectrometry | Very High | High |
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound may also undergo metabolic transformations, producing active metabolites that exert their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid (CAS 80854-22-4)
- pent-4-enoic acid.
- Applications : Primarily a pharmaceutical intermediate for plant growth regulators and pesticides .
- Reactivity: The saturated chain reduces susceptibility to oxidation compared to the unsaturated pentenoic acid.
4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid
- Structural Differences: Butanoic acid backbone with a ketone (oxo) group and antipyrinyl substituent.
- Biological Activity : Used to synthesize heterocyclic compounds with expected antimicrobial or anti-inflammatory properties .
- Key Distinction : The antipyrinyl group enables π-π stacking interactions in drug-receptor binding, absent in the target compound.
N-[Substituted Benzyl]-2-[(2,4-Dichlorophenyl)sulfonyl/amino]propanamides
- Structural Differences: Propanamide core with sulfonyl/amino substituents and dichlorophenyl groups.
- Mechanistic Insight : Sulfonyl groups enhance electrophilicity, promoting enzyme inhibition, unlike the carboxylic acid functionality in the target compound.
5-(3,4-Dichlorophenyl)-2-furaldehyde Derivatives
- Structural Differences: Furaldehyde moiety condensed into thiazolidinone heterocycles.
- Biological Activity : Broad-spectrum antimicrobial activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Key Contrast : Heterocyclic rings improve membrane penetration but reduce metabolic stability compared to linear carboxylic acids.
Table 1: Comparative Physicochemical Properties
Biological Activity
Overview
2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid, also known as (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid, is an organic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenyl group attached to a pent-4-enoic acid backbone, which contributes to its unique properties and biological interactions.
- Molecular Formula : C12H12Cl2O2
- Molecular Weight : 275.13 g/mol
- CAS Number : 147643-57-0
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities.
The biological activity of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is primarily mediated through its interactions with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound's ability to modulate these targets can influence several physiological processes, including inflammation and cell proliferation.
Biological Activities
Research indicates that this compound possesses several potential biological activities:
- Antiviral Activity : Preliminary studies suggest that it may inhibit the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The specificity of Mpro as a target enhances the potential therapeutic applications of this compound in treating viral infections .
- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Anticancer Potential : Investigations into the anticancer properties of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid have shown promise in preclinical models. The compound may induce apoptosis in cancer cells or inhibit their proliferation through various mechanisms .
Case Study 1: Antiviral Activity Against SARS-CoV-2
A study evaluated the inhibitory potential of various compounds against the main protease of SARS-CoV-2. The results indicated that 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid exhibited significant inhibitory effects with an IC50 value indicating effective antiviral activity. This positions the compound as a candidate for further development as an antiviral agent .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound could significantly reduce pro-inflammatory cytokine levels in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Case Study 3: Anticancer Activity
Research involving various cancer cell lines showed that treatment with 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid led to reduced cell viability and increased apoptosis rates. The compound was found to activate caspase pathways, indicating its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (S)-2-(3,4-dichlorophenyl)butanoic acid | Similar dichlorophenyl group | Moderate anti-inflammatory | Shorter carbon chain |
| (S)-2-(3,4-dichlorophenyl)propanoic acid | Similar structure | Limited anticancer activity | Propanoic backbone |
| 3,4-Dichlorophenylacetic acid | Related structure | Analgesic properties | Different functional group |
The unique structural features of 2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid contribute to its distinct biological activities compared to similar compounds. Its specific interactions with molecular targets make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
